molecular formula C20H14O2 B196079 Benzo(a)pyrene 7,8-dihydrodiol CAS No. 13345-25-0

Benzo(a)pyrene 7,8-dihydrodiol

Cat. No.: B196079
CAS No.: 13345-25-0
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzo(a)pyrene 7,8-dihydrodiol primarily targets the cytochrome P450 enzymes , specifically CYP1A1 . These enzymes play a crucial role in the metabolism of carcinogens . Three human allelic variants of CYP1A1, namely wild-type (CYP1A1.1), CYP1A1.2 (I462V), and CYP1A1.4 (T461N), have been identified .

Biochemical Pathways

The affected biochemical pathway involves the metabolism of B[a]P to ultimate carcinogens. The CYP1A1 enzymes metabolize B[a]P and its metabolites along the pathway to the postulated ultimate carcinogen, the diol epoxide 2 . The addition of epoxide hydrolase markedly increases the relative diol-to-phenol activities by all three variants .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by the CYP1A1 enzymes. The wild-type enzyme shows the highest total metabolism of B[a]P, while the other variants show lower rates . The Km values for all metabolites with CYP1A1.2 are generally significantly lower than with the wild-type enzyme .

Result of Action

The result of the compound’s action is the production of both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol . These metabolites are highly reactive electrophilic intermediates that form DNA adducts by covalent binding , resulting in mutations and eventually cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the induction of CYP1A1 enzymes can be affected by many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which binds to the aryl hydrocarbon receptor (AhR) . Therefore, AhR activators can potentially aggravate the toxicity of B[a]P through the induction of CYP1A1 .

Biochemical Analysis

Biochemical Properties

Benzo(a)pyrene 7,8-dihydrodiol interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by the human Cytochrome P450 1A1 (CYP1A1) variants . The metabolism of this compound by these enzymes leads to the production of both the diol metabolites and the ultimate mutagenic species diol epoxide 2 .

Cellular Effects

The effects of this compound on cells are profound. Exposure to this compound is associated with developmental, neurological, oxidative, inflammatory, mutagenic, carcinogenic, and mortal effects . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to CYP1A1, leading to the production of diol metabolites and diol epoxide 2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the compound’s exposure significantly reduces the survival rate of flies over a period of 7 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in Drosophila melanogaster, exposure to 2-200 μM of this compound and 1-10 μM of its metabolite BPDE caused various levels of alterations in the values of reduced glutathione (GSH), total thiol (T-SH), glutathione-S-transferase (GST), catalase (CAT), hydrogen peroxide (H2O2), nitric oxide (NO) and acetylcholinesterase (AChE) of the flies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A1, leading to the production of diol metabolites and diol epoxide 2 .

Transport and Distribution

Its metabolism by enzymes like CYP1A1 suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Its interaction with enzymes like CYP1A1, which are located in the endoplasmic reticulum, suggests that it may be localized in this organelle .

Scientific Research Applications

Comparison with Similar Compounds

Benzo(a)pyrene 7,8-dihydrodiol is unique due to its specific metabolic pathway and the formation of highly reactive epoxide intermediates. Similar compounds include:

This compound stands out due to its role in forming DNA adducts and its significant impact on carcinogenesis .

Properties

IUPAC Name

7,8-dihydrobenzo[a]pyrene-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXRLMMGARHIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928121
Record name 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13345-25-0
Record name Benzo[a]pyrene-7,8-dihydrodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13345-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene 7,8-dihydrodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(a)pyrene 7,8-dihydrodiol
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Benzo(a)pyrene 7,8-dihydrodiol

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